molecular formula C14H15BrO6 B3613872 Dimethyl 2-[(2-bromo-4,5-dimethoxyphenyl)methylidene]propanedioate

Dimethyl 2-[(2-bromo-4,5-dimethoxyphenyl)methylidene]propanedioate

Cat. No.: B3613872
M. Wt: 359.17 g/mol
InChI Key: DKFZTAIDWHFGJW-UHFFFAOYSA-N
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Description

Dimethyl 2-[(2-bromo-4,5-dimethoxyphenyl)methylidene]propanedioate is an organic compound that belongs to the class of dimethoxybenzenes. This compound is characterized by the presence of two methoxy groups and a bromine atom attached to a benzene ring, along with a propanedioate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[(2-bromo-4,5-dimethoxyphenyl)methylidene]propanedioate typically involves the bromination of 4,5-dimethoxybenzaldehyde followed by a condensation reaction with dimethyl malonate. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(2-bromo-4,5-dimethoxyphenyl)methylidene]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of debrominated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Dimethyl 2-[(2-bromo-4,5-dimethoxyphenyl)methylidene]propanedioate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-[(2-bromo-4,5-dimethoxyphenyl)methylidene]propanedioate involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different functional groups.

    2-Bromo-4,5-dimethoxybenzyl alcohol: Another compound with a similar benzene ring structure but different substituents.

Uniqueness

Dimethyl 2-[(2-bromo-4,5-dimethoxyphenyl)methylidene]propanedioate is unique due to its combination of bromine, methoxy, and propanedioate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and synthetic pathways.

Properties

IUPAC Name

dimethyl 2-[(2-bromo-4,5-dimethoxyphenyl)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO6/c1-18-11-6-8(10(15)7-12(11)19-2)5-9(13(16)20-3)14(17)21-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFZTAIDWHFGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C(=O)OC)C(=O)OC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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